![molecular formula C15H23NO4 B2835949 Rel-(3aR,3bS,5s,6aR,6bS)-2-(tert-butoxycarbonyl)decahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrrole-5-carboxylic acid CAS No. 2137102-10-2](/img/structure/B2835949.png)

Rel-(3aR,3bS,5s,6aR,6bS)-2-(tert-butoxycarbonyl)decahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrrole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

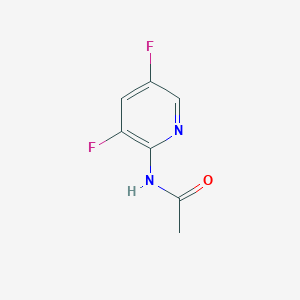

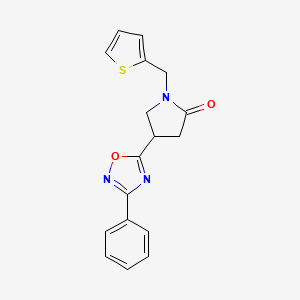

Rel-(3aR,3bS,5s,6aR,6bS)-2-(tert-butoxycarbonyl)decahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrrole-5-carboxylic acid is a useful research compound. Its molecular formula is C15H23NO4 and its molecular weight is 281.352. The purity is usually 95%.

BenchChem offers high-quality Rel-(3aR,3bS,5s,6aR,6bS)-2-(tert-butoxycarbonyl)decahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrrole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rel-(3aR,3bS,5s,6aR,6bS)-2-(tert-butoxycarbonyl)decahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrrole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Continuous Photo Flow Chemistry for Scale-up Synthesis

The compound has been utilized in the scale-up synthesis of cis-3-(tert-butoxycarbonyl)-2,3,4-d3-cyclobutanecarboxylic acid via continuous photo flow chemistry. This method is significant for the preparation of biologically active compounds and materials science applications involving the cyclobutane ring system labeled with deuterium atoms. This process shows the importance of the compound as a building block in synthesizing drug candidate compounds for pharmacokinetic studies in both nonclinical and clinical settings (Yamashita, Nishikawa, & Kawamoto, 2019).

Conformationally Restricted GABA Analogue

Another application involves the development of a conformationally restricted γ-aminobutyric acid (GABA) analogue based on the octahydro-1H-cyclopenta[b]pyridine scaffold. This work showcases the compound's utility in neuroscience research, specifically for studying GABAergic neurotransmission, by providing novel structural analogues of GABA (Melnykov et al., 2018).

Asymmetric Catalysis

The compound is involved in asymmetric Diels-Alder and Ficini reactions as a chelating ligand in chiral ruthenium PNNP complexes. This highlights its role in asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is crucial in the development of new pharmaceuticals and materials with specific chiral properties (Schotes et al., 2012).

Hetero-Diels–Alder Reaction and Domino Processes

The compound has been synthesized through hetero-Diels–Alder reaction-related processes, demonstrating its flexibility as a precursor in the creation of complex molecular structures. This capability is essential for the synthesis of novel organic compounds with potential applications in pharmaceuticals, agrochemicals, and material science (Zelisko et al., 2015).

Scalable Synthesis for Pharmacological Intermediates

An efficient and scalable synthesis method for a closely related compound, demonstrating its importance in the pharmaceutical industry as a versatile intermediate. This process emphasizes the compound's role in streamlining the production of pharmacologically important intermediates, highlighting its impact on reducing costs and improving the efficiency of drug synthesis (Gan et al., 2013).

properties

IUPAC Name |

(1S,2R,6S,7R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-4-azatricyclo[5.3.0.02,6]decane-9-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4/c1-15(2,3)20-14(19)16-6-11-9-4-8(13(17)18)5-10(9)12(11)7-16/h8-12H,4-7H2,1-3H3,(H,17,18)/t8?,9-,10+,11+,12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRVONMRZCWKCAY-YIHPLGNESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2C3CC(CC3C2C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]2[C@@H]3CC(C[C@@H]3[C@H]2C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(Tert-butoxy)carbonyl]-4-azatricyclo[5.3.0.0,2,6]decane-9-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-Pyrrol-1-ylthiophen-3-yl)methyl]but-2-ynamide](/img/structure/B2835868.png)

![(4S)-7-Chloro-4,6-dimethyl-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one](/img/structure/B2835873.png)

![1-(2,5-dimethoxyphenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2835874.png)

![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2835878.png)

![3-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2835882.png)

![N-cyclopentyl-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2835883.png)

![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one](/img/structure/B2835885.png)